molecular formula C14H11N3O3S2 B2842856 Methyl 2-(3-(thiophen-2-yl)ureido)benzo[d]thiazole-6-carboxylate CAS No. 1207001-86-2

Methyl 2-(3-(thiophen-2-yl)ureido)benzo[d]thiazole-6-carboxylate

Cat. No. B2842856
CAS RN: 1207001-86-2
M. Wt: 333.38
InChI Key: WQHSQONOVCLCTG-UHFFFAOYSA-N
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Description

“Methyl 2-(3-(thiophen-2-yl)ureido)benzo[d]thiazole-6-carboxylate” is a complex organic compound. It contains a thiophene ring, which is a five-membered heterocyclic compound containing one sulfur atom . Thiophene derivatives are essential heterocyclic compounds and show a variety of properties and applications .


Synthesis Analysis

The synthesis of such compounds often involves a hybrid pharmacophore approach . This approach combines two or more distinct pharmacophore subunits present in the structures of two or more known bioactive derivatives . The synthesis of thiophene derivatives often involves heterocyclization of various substrates .


Molecular Structure Analysis

The molecular structure of thiophene-based compounds is characterized by a five-membered ring made up of one sulfur atom . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .


Chemical Reactions Analysis

Thiophene derivatives undergo various chemical reactions. The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is one of the typical synthetic methods to produce aminothiophene derivatives .


Physical And Chemical Properties Analysis

Thiophene is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Scientific Research Applications

Synthesis and Chemical Properties

  • Methyl 2-(3-(thiophen-2-yl)ureido)benzo[d]thiazole-6-carboxylate is a compound with significant relevance in synthetic and medicinal chemistry, particularly in the synthesis of hydroxy-substituted 2-aminobenzo[d]thiazole-6-carboxylic acid derivatives. These derivatives are valuable as building blocks in drug discovery, offering the potential to explore a wide chemical space around the molecule when used as a ligand for target molecules (Durcik et al., 2020).

Structural and Spectroscopic Studies

  • The compound has been subject to structural and spectroscopic studies, including characterization by various techniques such as UV-Vis, FT-IR, NMR, and mass spectra. These studies provide detailed insights into the compound's molecular structure and its interaction with other molecules (Latha et al., 2014).

Applications in Polymer Science

  • In the field of polymer science, derivatives of thiophene and benzo[d]thiazole, similar to the compound , have been used in the synthesis of novel copolymers. These copolymers exhibit interesting electrochromic properties, making them potentially useful in various technological applications (Aydın & Kaya, 2013).

Antimicrobial and Anticancer Potential

  • Compounds with a structure similar to Methyl 2-(3-(thiophen-2-yl)ureido)benzo[d]thiazole-6-carboxylate have shown promising antimicrobial and anticancer activities. This suggests potential therapeutic applications of these compounds in treating various infections and cancers (Shankar et al., 2017).

Synthetic Transformations

  • The compound and its derivatives are also significant in synthetic chemistry, where they undergo various transformations, leading to the creation of new chemical entities with potential biological activities. This versatility in reactions makes it a valuable compound in synthetic organic chemistry (Chapman et al., 1972).

Future Directions

Thiophene-based compounds have shown promise in various fields, including medicinal chemistry . Future research could focus on optimizing these compounds for specific uses, such as anticancer agents . Additionally, new synthetic methods could be developed to improve the efficiency and selectivity of thiophene derivative synthesis .

properties

IUPAC Name

methyl 2-(thiophen-2-ylcarbamoylamino)-1,3-benzothiazole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O3S2/c1-20-12(18)8-4-5-9-10(7-8)22-14(15-9)17-13(19)16-11-3-2-6-21-11/h2-7H,1H3,(H2,15,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQHSQONOVCLCTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)NC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(3-(thiophen-2-yl)ureido)benzo[d]thiazole-6-carboxylate

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